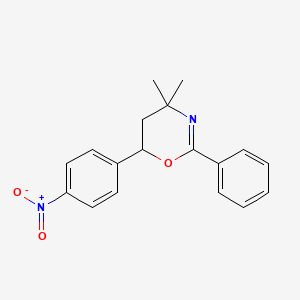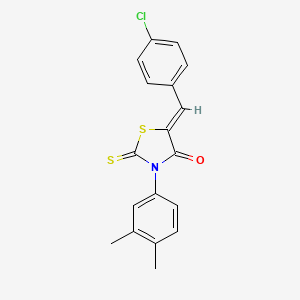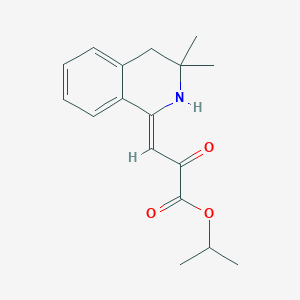
4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-4H-1,3-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-4H-1,3-oxazine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-4H-1,3-oxazine varies depending on its application. In medicinal chemistry, it has been proposed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In materials science, it has been utilized for its ability to act as a photochromic compound, changing its color and fluorescence properties upon exposure to light. In organic synthesis, it has been used as a versatile intermediate for the synthesis of various compounds, with its oxazine ring serving as a key building block.
Biochemical and Physiological Effects
Studies have shown that 4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-4H-1,3-oxazine exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit fluorescence properties, making it useful for imaging applications. However, its effects on biochemical and physiological processes are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-4H-1,3-oxazine in lab experiments is its versatility as an intermediate for the synthesis of various compounds. Its ability to exhibit fluorescence properties also makes it useful for imaging applications. However, its limitations include its potential toxicity and the need for careful handling due to its explosive properties.
Orientations Futures
There are several future directions for the study of 4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-4H-1,3-oxazine. In medicinal chemistry, further studies could investigate its potential as a novel anticancer agent and its mechanism of action. In materials science, researchers could explore its photochromic properties and its potential applications in sensors and imaging. In organic synthesis, it could be utilized as a building block for the synthesis of new compounds with unique properties.
Méthodes De Synthèse
The synthesis of 4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-4H-1,3-oxazine involves the reaction of 4-nitrobenzaldehyde, acetophenone, and dimedone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization to form the oxazine ring.
Applications De Recherche Scientifique
4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-4H-1,3-oxazine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential anticancer agent, with studies showing promising results in inhibiting the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of functional materials such as fluorescent dyes and sensors. In organic synthesis, it has been utilized as a versatile intermediate for the synthesis of various compounds.
Propriétés
IUPAC Name |
4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-1,3-oxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2)12-16(13-8-10-15(11-9-13)20(21)22)23-17(19-18)14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMFOYPCVNLHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-1,3-oxazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B4963356.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4963382.png)

![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4963397.png)

![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4963412.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963431.png)

![methyl 2-{[3-(5-bromo-2-ethoxyphenyl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4963463.png)
![1-({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B4963468.png)

